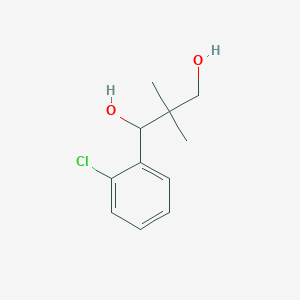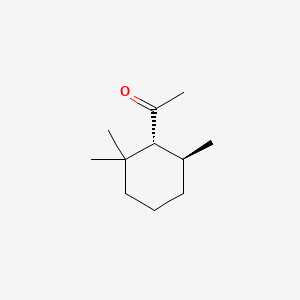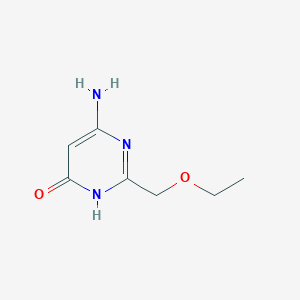
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a propanediol backbone
準備方法
The synthesis of 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol can be compared with other similar compounds, such as:
2-Chlorophenyl-2-propanol: Similar in structure but lacks the additional methyl groups on the propanediol backbone.
2,2-Dimethyl-1,3-propanediol: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
1-(2-Bromophenyl)-2,2-dimethyl-1,3-propanediol:
特性
分子式 |
C11H15ClO2 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3 |
InChIキー |
QRVPERDYBIBNET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C(C1=CC=CC=C1Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B8662245.png)



![1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B8662276.png)




![benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B8662312.png)
